molecular formula C14H15F3N4OS B363556 4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 691371-12-7

4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B363556
CAS No.: 691371-12-7
M. Wt: 344.36g/mol
InChI Key: STAPSVSPCYYWST-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial properties and cytotoxic effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction where a thiol reacts with a suitable electrophile introduces the sulfanyl group.
  • Acetylation : The acetyl group is added using acetic anhydride or acetyl chloride.
  • Final Esterification : This step involves the esterification of a benzoic acid derivative with ethanol in the presence of a catalyst.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound has been evaluated for its effectiveness against:

  • Bacterial Strains : It has demonstrated considerable activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, it showed higher efficacy than standard antibiotics such as ciprofloxacin against Staphylococcus aureus.
  • Fungal Strains : The compound also exhibited moderate antifungal activity against Candida species, particularly Candida albicans, with minimum inhibitory concentration (MIC) values comparable to those of established antifungal agents like fluconazole.
PathogenMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin64
Candida albicans62.5Fluconazole50

Cytotoxicity

Cytotoxicity studies conducted on various human cell lines indicate that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations. The selectivity index (SI), which compares the toxic dose to the effective dose, is crucial for determining its therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The presence of the trifluoromethyl group enhances lipophilicity, potentially disrupting membrane integrity in microbial cells.
  • Targeting Enzymatic Pathways : Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial and fungal metabolism.

Case Studies

A recent study synthesized several derivatives based on this triazole framework and evaluated their biological activities systematically:

  • Study Findings : Out of twelve synthesized compounds, six demonstrated significant antibacterial and antifungal activities with promising MIC values.
  • Mechanistic Insights : Molecular docking studies revealed binding affinities to targets such as dihydrofolate reductase and topoisomerase IV, suggesting potential pathways for further drug development.

Properties

IUPAC Name

4-[(E)-(2-butoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4OS/c1-2-3-8-22-11-7-5-4-6-10(11)9-18-21-12(14(15,16)17)19-20-13(21)23/h4-7,9H,2-3,8H2,1H3,(H,20,23)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAPSVSPCYYWST-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.